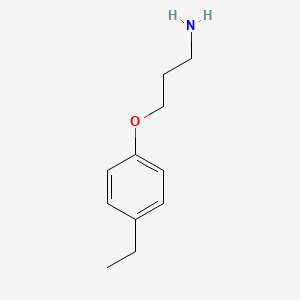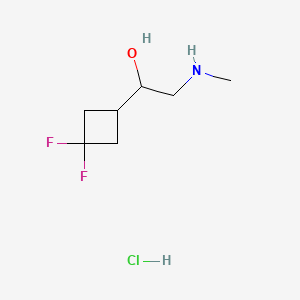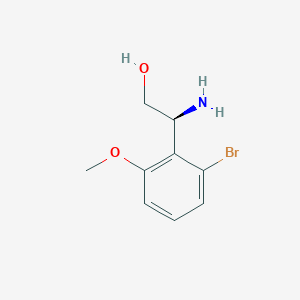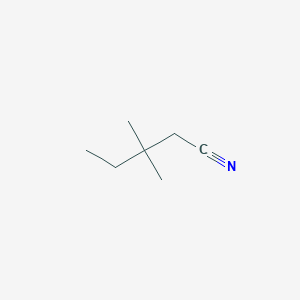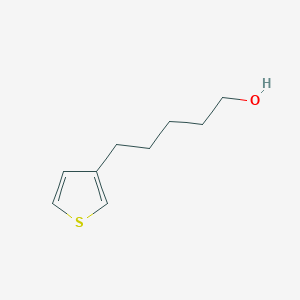![molecular formula C9H15NS B13604154 Methyl[(5-propylthiophen-2-yl)methyl]amine CAS No. 90553-44-9](/img/structure/B13604154.png)
Methyl[(5-propylthiophen-2-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl[(5-propylthiophen-2-yl)methyl]amine is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(5-propylthiophen-2-yl)methyl]amine typically involves the reaction of 5-propylthiophene-2-carboxaldehyde with methylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. Common solvents used in this reaction include dichloromethane and ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in high purity and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl[(5-propylthiophen-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Methyl[(5-propylthiophen-2-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of Methyl[(5-propylthiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The sulfur atom in the thiophene ring plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: The parent compound, which lacks the methylamine and propyl groups.
2-Thiophenemethylamine: Similar structure but without the propyl group.
5-Propylthiophene-2-carboxaldehyde: Precursor in the synthesis of Methyl[(5-propylthiophen-2-yl)methyl]amine.
Uniqueness
This compound is unique due to the presence of both the methylamine and propyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
90553-44-9 |
|---|---|
Fórmula molecular |
C9H15NS |
Peso molecular |
169.29 g/mol |
Nombre IUPAC |
N-methyl-1-(5-propylthiophen-2-yl)methanamine |
InChI |
InChI=1S/C9H15NS/c1-3-4-8-5-6-9(11-8)7-10-2/h5-6,10H,3-4,7H2,1-2H3 |
Clave InChI |
KIWJRSMHIGHTRT-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(S1)CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


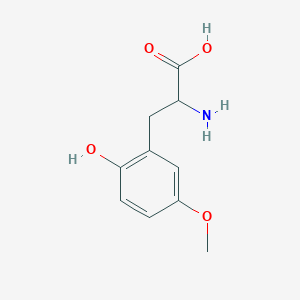


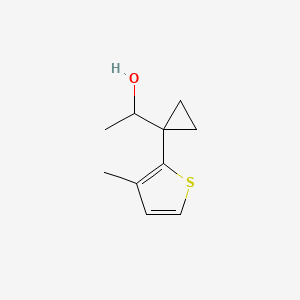
![O-[1-(Pyridin-3-YL)ethyl]hydroxylamine](/img/structure/B13604097.png)
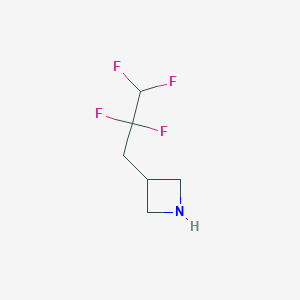
![5-methyl-1-{3-[5-(2-methylquinolin-6-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13604110.png)
